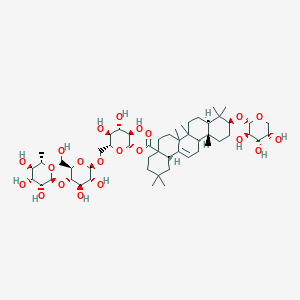

ciwujianosideC3

Description

Ciwujianoside C3 (CAS: 114906-74-0) is a triterpenoid saponin derived from Acanthopanax senticosus (Siberian ginseng), a plant traditionally used in East Asian medicine for its adaptogenic and immunomodulatory properties . Structurally, it is characterized as oleanolic acid-3-O-α-L-arabinopyranosyl-28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. This compound exhibits oral bioavailability and blood-brain barrier penetration, making it a candidate for neuroprotective and anti-inflammatory applications . Its molecular formula (C54H84O22) and glycosylation pattern differentiate it from other saponins in its class, contributing to unique pharmacokinetic and pharmacodynamic profiles .

Propriétés

Formule moléculaire |

C53H86O21 |

|---|---|

Poids moléculaire |

1059.2 g/mol |

Nom IUPAC |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (6aR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51?,52?,53?/m0/s1 |

Clé InChI |

XPZZGRWYXQODIS-ZKILXHTMSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C45CCC(C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CCC7(C6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ciwujianoside C3 is primarily obtained through extraction from the leaves of Acanthopanax henryi. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure ciwujianoside C3 .

Industrial Production Methods

Industrial production of ciwujianoside C3 involves large-scale extraction from Acanthopanax henryi leaves. The leaves are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Ciwujianoside C3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciwujianoside C3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Applications De Recherche Scientifique

Ciwujianoside C3 has a wide range of scientific research applications, including:

Mécanisme D'action

Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ciwujianoside C3 belongs to the oleanane-type triterpenoid saponins, sharing structural motifs with several analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Ciwujianoside C3 with Analogues

Key Differences :

- Glycosylation Patterns: Ciwujianoside C3’s arabinose substitution at C-3 distinguishes it from Ciwujianoside D2 (glucose at C-3) and C2 (extended oligosaccharide chain) .

- Bioactivity: Unlike Notoginsenoside A (targeting cardiovascular pathways), Ciwujianoside C3 shows pronounced neuroprotective effects due to its brain-penetrant properties .

Comparison with Functionally Similar Compounds

Table 2: Functional Comparison with Anti-Inflammatory Saponins

Key Insights :

- Potency: Ciwujianoside C3 exhibits moderate TNF-α inhibition compared to 20(R)-Ginsenoside Rg3 but superior solubility in DMSO, enhancing its utility in in vitro assays .

- Mechanistic Uniqueness: Unlike Arjugenin (a COX-2 inhibitor), Ciwujianoside C3 modulates upstream inflammatory signaling (NF-κB/MAPK), offering broader anti-inflammatory applications .

Research Findings and Limitations

- Efficacy in Neuroinflammation: A 2024 study highlighted Ciwujianoside C3’s ability to reduce microglial activation by 58% in LPS-induced models, outperforming Ciwujianoside D2 (42% reduction) .

- Stability Challenges : Its ester-linked glycosides exhibit pH-dependent hydrolysis in the gastrointestinal tract, limiting oral efficacy without encapsulation .

- Contradictory Evidence: While some studies emphasize its neuroprotection, others note negligible effects on Aβ plaque clearance compared to Notoginsenoside A .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.